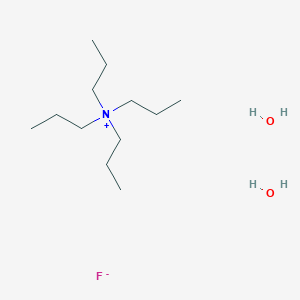

Tetrapropylammonium fluoride dihydrate

Description

Contextual Significance of Quaternary Ammonium (B1175870) Fluorides in Modern Chemistry

Quaternary ammonium compounds (QACs), or quats, are a diverse class of organic salts with a central, positively charged nitrogen atom bonded to four organic groups. proquimia.com Their general structure lends them amphiphilic properties, making them effective as surfactants, disinfectants, and preservatives. proquimia.combioguardhygiene.in The use of QACs as antimicrobials dates back to the early 20th century, with their activity first described in 1916 and significantly improved in 1935 by Gerhard Domagk's work on long-chain alkyl groups. proquimia.comenvironex.net.au This led to the development of successive generations of QACs, each with enhanced biocidal activity and performance under various conditions. proquimia.combioguardhygiene.in

Beyond their use as biocides, quaternary ammonium salts are pivotal in organic synthesis. google.com In this domain, quaternary ammonium fluorides (QAFs) are particularly valuable as a source of "naked" fluoride (B91410) ions. The large, non-polar cation helps to dissolve the fluoride salt in organic solvents, where the poorly solvated and highly basic fluoride anion can act as a potent nucleophile, base, or catalyst. mdpi.com This property is exploited in numerous reactions, including fluorination, desilylation, and as phase-transfer catalysts. google.com For instance, tetra-n-butylammonium fluoride (TBAF), a closely related compound, is widely used for the deprotection of silyl (B83357) ethers and as a catalyst for various organic transformations. prepchem.comsigmaaldrich.com The choice of the alkyl groups on the ammonium cation can fine-tune the salt's solubility and reactivity for specific applications.

The Unique Role of Hydrated Fluoride Anions in Chemical Systems

The fluoride anion is the smallest and most electronegative of the halide ions. mdpi.com In aqueous solutions, it is strongly hydrated, which significantly dampens its nucleophilicity. chembk.com The high free energy of hydration must be overcome for the fluoride ion to participate in chemical reactions. chembk.com This strong interaction with water is a key reason why simple inorganic fluorides like potassium fluoride have limited utility in many organic reactions.

The presence of water molecules, as in tetrapropylammonium (B79313) fluoride dihydrate, plays a crucial role in modulating the fluoride anion's reactivity. The water molecules form hydrogen bonds with the fluoride ion, creating a hydration shell that stabilizes the anion. mdpi.com The structure and stability of these hydrated fluoride clusters, F⁻(H₂O)n, have been the subject of extensive computational and experimental study. boulingchem.com Research has shown that the arrangement of water molecules around the fluoride ion can transition from a planar or pyramidal coordination in small gas-phase clusters to a more internally solvated, tetrahedral structure in larger clusters and in bulk solution. boulingchem.com This hydration sphere must be disrupted for the fluoride to act as a nucleophile, and the energy required for this desolvation is a critical factor in its reactivity. In the context of a hydrated salt like tetrapropylammonium fluoride dihydrate, the water of hydration influences the fluoride's effective basicity and nucleophilicity compared to its anhydrous counterpart.

Historical Development and Current Research Frontiers of Tetrapropylammonium Fluoride Compounds

The study of quaternary ammonium compounds began with early 20th-century investigations into their antimicrobial properties. environex.net.au The development of QACs progressed through several "generations," starting with compounds like alkyl dimethyl benzyl (B1604629) ammonium chlorides (ADBAC) and evolving to more complex mixtures with superior germicidal performance. proquimia.com The synthesis of quaternary ammonium fluorides specifically for applications beyond biocides, such as in organic chemistry, followed the growing need for soluble fluoride sources. Methods were developed for their synthesis, such as the halogen exchange process between a quaternary ammonium halide and an inorganic fluoride salt. acs.org

Specific research into tetrapropylammonium fluoride hydrates was documented as early as 1974, with studies focusing on hydrogen bonding within the hydrated forms and their thermal elimination reactions. acs.org These early investigations laid the groundwork for understanding the fundamental properties of these compounds.

Current research frontiers for tetrapropylammonium fluoride compounds are largely extensions of the broader applications of QAFs. They continue to be explored as catalysts and reagents in organic synthesis. boulingchem.com Their role as a source of fluoride ions is valuable in the synthesis of fluorinated organic molecules, which have significant applications in pharmaceuticals, agrochemicals, and materials science. Furthermore, the study of their hydrate (B1144303) structures, like the dihydrate, remains relevant for understanding ion hydration and its effect on chemical reactivity, with potential applications in areas like crystal engineering and the study of ionic liquids. While much of the recent literature focuses on the more common tetrabutyl- and tetramethylammonium (B1211777) fluorides, the principles and applications are generally transferable to tetrapropylammonium fluoride and its hydrates. mdpi.comwikipedia.org

Data Tables

Physicochemical Properties of Tetrapropylammonium Fluoride (Note: Properties may vary between the dihydrate and anhydrous forms. Data for the anhydrous form is primarily listed below.)

| Property | Value |

| Chemical Formula | C₁₂H₂₈FN (Anhydrous) |

| Molar Mass | 207.35 g/mol (Anhydrous) boulingchem.com |

| Appearance | Typically a colorless to pale yellow liquid (Anhydrous) boulingchem.com |

| CAS Number | 51934-10-2 (Dihydrate) bldpharm.com |

| Solubility in Water | Soluble boulingchem.com |

| Solubility in Organic Solvents | Soluble in many organic solvents like alcohols, ethers boulingchem.com |

| Density | ~0.94 g/cm³ boulingchem.com |

| pH of Aqueous Solution | Basic boulingchem.com |

| Boiling Point | Decomposes before boiling boulingchem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H32FNO2 |

|---|---|

Molecular Weight |

241.39 g/mol |

IUPAC Name |

tetrapropylazanium;fluoride;dihydrate |

InChI |

InChI=1S/C12H28N.FH.2H2O/c1-5-9-13(10-6-2,11-7-3)12-8-4;;;/h5-12H2,1-4H3;1H;2*1H2/q+1;;;/p-1 |

InChI Key |

DEYWFCXQTJKKHW-UHFFFAOYSA-M |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.O.O.[F-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Chemistry of Tetrapropylammonium Fluoride Dihydrate

Established Synthetic Routes for Tetrapropylammonium (B79313) Fluoride (B91410) and its Hydrates

Traditional methods for synthesizing tetrapropylammonium fluoride and its hydrated forms are primarily centered around straightforward chemical reactions that are well-documented in chemical literature. These routes are valued for their reliability and relatively simple execution.

Anion exchange and salt metathesis represent the most common and widely utilized strategies for the preparation of tetrapropylammonium fluoride hydrates. beilstein-journals.org This approach is fundamentally a double displacement reaction.

The typical procedure involves the salt metathesis of a tetrapropylammonium halide, such as tetrapropylammonium bromide (TPABr) or chloride, with a suitable inorganic fluoride salt. beilstein-journals.orgwikipedia.org Potassium fluoride (KF) is frequently chosen as the fluoride source due to its availability and reactivity. The reaction is generally carried out in an aqueous medium where the reactants are dissolved. Upon cooling the aqueous solution, typically to a range of 1–10 °C, the lower solubility of the tetrapropylammonium fluoride hydrate (B1144303) at reduced temperatures causes it to crystallize out of the solution, allowing for its separation by filtration. google.comgoogle.com

This method is analogous to the synthesis of other tetraalkylammonium fluorides, such as tetrabutylammonium (B224687) fluoride (TBAF). google.com The primary advantage of this route is that it proceeds under mild conditions and avoids the use of hazardous reagents like hydrofluoric acid. google.comgoogle.com

| Starting Alkylammonium Salt | Fluoride Source | Solvent | Key Condition | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Bromide | Potassium Fluoride (KF) | Deionized Water | Cooling to 1-10°C to induce crystallization | google.com |

| Tetrabutylammonium Chloride | Potassium Fluoride (KF) | Deionized Water | Crystallization at low temperature (1-10°C) | google.com |

| Tetrapropylammonium Bromide | Ammonium (B1175870) Fluoride (NH₄F) | Aqueous or Alcoholic Media | Controlled pH and temperature |

Achieving a specific hydration state, such as the dihydrate, requires careful control over the amount of water present during the synthesis and purification process. The stoichiometry of the resulting hydrate is highly dependent on the crystallization and drying conditions.

One fundamental technique involves the precise addition of water to an anhydrous or less hydrated form of the fluoride salt, followed by crystallization. For instance, as demonstrated with analogous compounds like tetramethylammonium (B1211777) fluoride (TMAF), specific hydrates can be selectively prepared by reacting an anhydrous form with a controlled molar equivalent of water before allowing it to crystallize. mdpi.com

In the context of the aqueous metathesis reaction described previously, the initial product isolated after low-temperature filtration is often a clathrate hydrate, which contains a higher, less-defined amount of water. google.comgoogle.com The final stoichiometry, whether it be dihydrate, trihydrate, or another form, is then achieved through a carefully controlled drying process. This typically involves vacuum drying at a specific temperature for a set duration to remove the excess water until the desired hydrate level, such as dihydrate, is reached. google.com

Novel Approaches to High-Purity Tetrapropylammonium Fluoride Dihydrate Synthesis

Recent research has focused on developing new synthetic methods that not only produce high-purity TPAF dihydrate but also align with principles of safety and environmental sustainability. These novel approaches aim to overcome the limitations of traditional methods, such as impurity formation and the use of harsh reagents.

A significant challenge in the synthesis and storage of tetraalkylammonium fluorides is their propensity to contain impurities, primarily hydroxide (B78521) (OH⁻) and bifluoride (HF₂⁻). The hydroxide impurity arises from the high hygroscopicity of the fluoride salt, where absorbed water can increase basicity. This basicity can be a critical issue, promoting undesirable side reactions like elimination over substitution in organic synthesis. rsc.org The bifluoride impurity can form in methods that involve an excess of hydrofluoric acid.

Strategies to minimize these impurities include:

Avoiding Hydrofluoric Acid: The use of salt metathesis with alkali fluorides like KF instead of neutralizing tetrapropylammonium hydroxide with hydrofluoric acid inherently prevents the formation of bifluoride impurities. google.comgoogle.com

Recrystallization and Dialysis: Halide impurities, such as residual chloride or bromide from the starting materials, can be effectively minimized through repeated recrystallization or dialysis.

Use of Ion-Exchange Resins: Ion-exchange chromatography can be employed as a purification step to remove unwanted anionic impurities. orgsyn.orgnih.gov For example, resins can be used to trap fluoride ions and related byproducts, allowing for the isolation of a purer product. orgsyn.org

Anhydrous Synthesis Conditions: While challenging, conducting synthesis under strictly anhydrous conditions is a direct way to prevent the formation of hydroxide impurities. rsc.org

The application of green chemistry principles to the synthesis of TPAF is an area of growing interest, aiming to reduce environmental impact and improve safety. dovepress.com

Key green approaches include:

Aqueous Synthesis: The salt metathesis reaction between a tetrapropylammonium halide and potassium fluoride in water is considered a green process. It uses water as a benign solvent, avoiding volatile organic compounds, and operates under mild temperature conditions. The process is operationally simple and does not require specialized equipment to handle hazardous materials like hydrofluoric acid. google.comgoogle.com

Solid-State Mechanochemistry: A novel, environmentally friendly protocol involves the solid-state aromatic nucleophilic fluorination using potassium fluoride and a quaternary ammonium salt. This mechanochemical method is performed by grinding the solid reactants together, eliminating the need for solvents entirely. Such reactions are often rapid and can be carried out under ambient conditions. rsc.org

Novel Complexing Agents: A groundbreaking approach involves the ion-exchange reaction between potassium fluoride and a tetrabutylammonium halide in the presence of hexafluoroisopropanol (HFIP). bioengineer.org This method produces a stable, tri-HFIP-coordinated fluoride complex that is significantly less hygroscopic and more soluble in organic solvents. bioengineer.orgresearchgate.net This represents a significant advance in creating safer and more effective fluorinating agents based on green chemistry principles. bioengineer.org

| Synthetic Strategy | Key Green Chemistry Feature(s) | Primary Byproducts | Reference |

|---|---|---|---|

| Aqueous Salt Metathesis | Uses water as solvent; avoids hazardous reagents (e.g., HF); mild conditions. | Inorganic salts (e.g., KCl, KBr) | google.com, google.com |

| Solid-State Mechanochemistry | Solvent-free; rapid reaction time; energy efficient. | Inorganic salts | rsc.org |

| HFIP-Coordinated Complex Synthesis | Creates a more stable, less hygroscopic product, enhancing safety and handling; efficient ion exchange. | Inorganic salts | bioengineer.org, researchgate.net |

Scalability Considerations for Research and Industrial Applications

For a synthetic method to be viable for both laboratory research and industrial-scale production, it must be scalable, cost-effective, and operationally simple.

The aqueous salt metathesis and crystallization method is particularly well-suited for industrial applications. google.comgoogle.com Its key advantages for scalability include:

Low-Cost Materials: The starting materials, such as tetrapropylammonium halides and potassium fluoride, are readily available and relatively inexpensive. wikipedia.org

Simple Equipment: The process does not require high-pressure reactors or equipment resistant to highly corrosive materials like hydrofluoric acid. Standard glass-lined reaction vessels are sufficient. google.com

Straightforward Operation: The procedure involves simple steps of dissolution, cooling, filtration, and drying, which can be easily scaled up. google.comgoogle.com

Environmental and Safety Profile: The use of water as a solvent and the avoidance of highly toxic reagents make the process more environmentally friendly and safer for large-scale operation. google.com

In contrast, while methods like the synthesis of highly anhydrous forms or specialized complexes may be excellent for producing high-purity reagents for specific laboratory applications, they may involve more complex, multi-step procedures or more expensive reagents, potentially limiting their direct scalability for bulk industrial production. mdpi.comrsc.org

Advanced Spectroscopic and Structural Elucidation of Tetrapropylammonium Fluoride Dihydrate

Solid-State Structural Characterization

The arrangement of atoms and molecules in the solid state provides a foundational understanding of a material's properties. For Tetrapropylammonium (B79313) fluoride (B91410) dihydrate, techniques such as X-ray and neutron diffraction are indispensable for determining its crystal structure and the nature of the hydrogen bonding that governs its hydrated form.

Single-Crystal X-ray Diffraction Analysis of Hydrate (B1144303) Structures

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic-level structure of crystalline materials. mdpi.comcarleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of Tetrapropylammonium fluoride dihydrate, it is possible to determine the precise locations of the tetrapropylammonium cations, fluoride anions, and water molecules within the crystal lattice. This technique yields crucial information including unit cell dimensions, bond lengths, and bond angles. carleton.edu

Table 1: Hypothetical Single-Crystal XRD Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 12.345 |

| b (Å) | 8.912 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1725.4 |

| Z | 4 |

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the determination of lattice parameters. govinfo.govnist.govnist.govnist.gov Unlike SCXRD, PXRD can be performed on a polycrystalline sample. The resulting diffraction pattern serves as a fingerprint for the crystalline phase of this compound, allowing for its identification and purity assessment.

By refining the powder diffraction data, it is also possible to determine the unit cell parameters. While a full structural solution is more challenging than with single-crystal data, PXRD is crucial for routine characterization and for studying phase transitions that may occur under different temperatures or humidity conditions. No specific powder X-ray diffraction patterns for this compound were found in the available research.

Neutron Diffraction Studies of Hydrogen Bonding Networks and Water Molecule Orientation

Neutron diffraction is a powerful technique that complements X-ray diffraction, particularly in the study of hydrogen-containing compounds like this compound. nih.govaps.org Because neutrons scatter off atomic nuclei, they are highly sensitive to the positions of hydrogen atoms, which are difficult to locate accurately with X-ray diffraction. rsc.org

A neutron diffraction study of this compound would provide a detailed map of the hydrogen bonding network. scispace.comresearchgate.net This includes the precise determination of O-H···F and O-H···O bond lengths and angles, revealing the orientation of the water molecules and the nature of their interaction with the fluoride anion and with each other. This information is critical for understanding the stability of the dihydrate structure. Specific neutron diffraction data for this compound are not present in the reviewed literature. aps.org

Vibrational Spectroscopic Probes of Molecular Interactions and Dynamics

Vibrational spectroscopy provides insights into the bonding and dynamics of molecules by probing their characteristic vibrational modes. Techniques like FTIR and Raman spectroscopy are essential for characterizing the interactions within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Anion-Water and Cation-Anion Interactions

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. In the context of this compound, the FTIR spectrum would reveal characteristic bands corresponding to the vibrations of the tetrapropylammonium cation, the water molecules, and the fluoride anion.

The O-H stretching and bending vibrations of the water molecules are particularly sensitive to their environment. researchgate.net Shifts in the positions of these bands compared to free water can provide information about the strength of the hydrogen bonds between the water molecules and the fluoride anion. Similarly, subtle shifts in the vibrational modes of the tetrapropylammonium cation can indicate the extent of cation-anion interactions. While specific FTIR spectra for this compound are not available, the table below illustrates the types of vibrational modes that would be of interest.

Table 2: Representative FTIR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400 | O-H stretching (hydrogen-bonded water) |

| ~1640 | H-O-H bending (water) |

| ~1470 | C-H bending (propyl chains) |

| ~1050 | C-N stretching |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. researchgate.netresearchgate.netchemistry.org.il It is particularly useful for studying low-frequency modes, which correspond to the vibrations of the crystal lattice and intermolecular interactions. nih.govrsc.org

In this compound, low-frequency Raman spectroscopy can probe the vibrations of the hydrogen bond network, providing insights into the collective motions of the water molecules and the fluoride anion. chemistry.org.il Furthermore, Raman spectroscopy can be used to study the conformational flexibility of the tetrapropylammonium cation's propyl chains. nih.gov Different conformers can give rise to distinct Raman signals, allowing for an analysis of the cation's structure in the solid state. The detailed Raman spectroscopic data for this specific compound are not available in the surveyed literature. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides detailed, atomic-level information about the structure, dynamics, and chemical environment of molecules. For this compound, various NMR methods are employed to independently probe the local environments and dynamic behaviors of the fluoride anion and the tetrapropylammonium cation.

Fluorine-19 NMR for Fluoride Anion Solvation and Reactivity

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for studying the fluoride anion due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. hw.ac.uk The chemical shift of the fluoride anion is highly responsive to its immediate molecular surroundings, making ¹⁹F NMR an ideal probe for investigating solvation and reactivity. mdpi.com

The solvation shell of the fluoride anion significantly influences its ¹⁹F chemical shift. The position of the resonance is dictated by interactions with surrounding solvent molecules and the counter-ion. Current time information in Auckland, NZ. Studies have shown that the anion's chemical shift is often more sensitive to changes in the solvent composition than to the identity of the counter-ion. Current time information in Auckland, NZ. Strong interactions, such as hydrogen bonds between the fluoride anion and solvent molecules (e.g., water in the dihydrate form or other protic solvents), lead to substantial changes in the measured chemical shift. tandfonline.com For instance, charge-assisted C-H···F⁻ hydrogen bonds in organic solvents can cause large downfield shifts. ajol.info

The reactivity of the fluoride anion is closely linked to its solvation state. A well-solvated or "shielded" fluoride ion is less nucleophilic, whereas a poorly-solvated or "naked" fluoride ion exhibits significantly higher reactivity. ¹⁹F NMR can monitor this by detecting shifts that correspond to the degree of interaction with the solvent and the tetrapropylammonium cation. Changes in the chemical shift or line width can indicate the formation of ion pairs, hydrogen-bonded complexes, or participation in chemical exchange processes. mdpi.comresearchgate.net

| Factor | Description | Effect on Chemical Shift |

|---|---|---|

| Solvent Polarity/Protonicity | The ability of the solvent to form hydrogen bonds with the fluoride anion. Water and other protic solvents form strong H-bonds. | Significant shifts, typically downfield, upon stronger hydrogen bonding. tandfonline.comajol.info |

| Ion Pairing | Direct electrostatic interaction between the F⁻ anion and the TPA⁺ cation. Closer association reduces the "nakedness" of the fluoride. | Shifts the resonance compared to a fully solvated, free ion. |

| Concentration | Affects the equilibrium between free ions and ion pairs, influencing the time-averaged chemical environment. | Can lead to non-linear changes in chemical shift. Current time information in Auckland, NZ. |

| Temperature | Alters the dynamics of solvent exchange, ion pairing, and molecular motion, affecting the averaged magnetic environment. | Causes shifts and can lead to changes in line shape (broadening or sharpening). |

Proton (¹H) and Carbon-13 (¹³C) NMR for Tetrapropylammonium Cation Structure and Dynamics

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the integrity and characterizing the behavior of the tetrapropylammonium (TPA⁺) cation. chemrxiv.org The symmetry of the cation simplifies the spectra, with three distinct sets of signals corresponding to the three chemically non-equivalent positions in the n-propyl chains.

In the ¹H NMR spectrum, the protons on the methylene (B1212753) group directly attached to the positively charged nitrogen atom (α-CH₂) are the most deshielded and appear furthest downfield, typically as a multiplet. ajol.info The protons of the terminal methyl group (γ-CH₃) are the most shielded and appear furthest upfield, usually as a triplet. The central methylene group (β-CH₂) appears as a multiplet at an intermediate chemical shift. ajol.info

Similarly, the ¹³C NMR spectrum displays three distinct signals. The α-carbon is significantly shifted downfield due to the strong deshielding effect of the adjacent quaternary nitrogen cation. libretexts.org The γ-methyl carbon appears furthest upfield, and the β-carbon resides at an intermediate position. ajol.infolibretexts.org

| Position | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|---|

| α (alpha) | -CH₂-N⁺ | ~3.1 – 3.2 | ~59 | Multiplet (Triplet) |

| β (beta) | -CH₂- | ~1.5 – 1.7 | ~14 | Multiplet (Sextet) |

| γ (gamma) | -CH₃ | ~0.8 – 1.0 | ~10 | Triplet |

Beyond structural confirmation, NMR is used to study the dynamics of the TPA⁺ cation. Techniques such as measuring spin-lattice (T₁) and spin-spin (T₂) relaxation times can provide quantitative data on the rotational and translational motion of the cation. nih.gov These dynamic parameters are crucial for understanding ion mobility and interactions within the solution or crystal lattice.

Solid-State NMR for Interfacial and Confined Systems (e.g., zeolite encapsulation)

Solid-state NMR (ssNMR) is indispensable for studying tetrapropylammonium fluoride when it is part of a solid matrix, such as when encapsulated within the microporous channels of a zeolite. pressbooks.pub In these systems, the compound acts as an organic structure-directing agent (OSDA), and ssNMR can elucidate the interactions between the OSDA and the inorganic zeolite framework. compoundchem.com

Due to the immobility of molecules in the solid state, NMR signals are typically very broad. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and produce sharper, solution-like spectra. umsl.edu

¹⁹F MAS NMR is used to probe the environment of the fluoride anion within the zeolite. It can distinguish between different fluoride species, such as fluoride ions interacting closely with the TPA⁺ cation, those bonded to silicon atoms in the framework (e.g., as part of a SiF₆²⁻ species), or those located at defect sites on the silica (B1680970) surface. nih.gov Advanced techniques, including ¹H/¹⁹F/²⁹Si triple-resonance experiments like Rotational Echo Double Resonance (REDOR), can be used to measure internuclear distances and precisely locate the fluoride ion relative to the TPA⁺ cation and the silicon atoms of the zeolite framework. nih.gov

¹H and ¹³C MAS NMR provide information on the conformation, packing, and dynamics of the TPA⁺ cation within the confined space of the zeolite pores. libretexts.org Cross-Polarization (CP) MAS experiments are often used to enhance the signal of the less abundant ¹³C nuclei. Changes in chemical shifts compared to the bulk material can reveal host-guest interactions and conformational constraints imposed by the zeolite channels. Furthermore, variable-temperature ssNMR studies can reveal information about the mobility of the cation within the pores, identifying the onset of rotational or translational motions. compoundchem.com

Computational Chemistry and Theoretical Modeling of Tetrapropylammonium Fluoride Dihydrate Systems

Quantum Chemical Calculations (DFT) for Electronic Structure, Bonding, and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in understanding the fundamental properties of tetrapropylammonium (B79313) fluoride (B91410) dihydrate, such as the nature of the chemical bonds, the distribution of electron density, and the energetics of various molecular configurations.

Theoretical studies on analogous systems, such as tetramethylammonium (B1211777) fluoride (TMAF), provide a basis for understanding the interactions within tetrapropylammonium fluoride. For anhydrous TMAF, ab initio calculations suggest that the most stable solid-state arrangement involves four cations surrounding each fluoride anion in a D2d configuration, with each F⁻ acting as an acceptor for four C–H⋯F⁻ hydrogen bonds. researchgate.net The energy of these hydrogen bonds is calculated to be approximately -10.8 kcal/mol each. researchgate.net In the gas phase, the monomeric ion-pair is predicted to have the fluoride ion situated against one triangular face of the cation, forming three C–H⋯F⁻ hydrogen bonds with an energy of -11.5 kcal/mol each. researchgate.net These findings highlight the significance of C-H···F⁻ interactions in the absence of water.

The stability of organoclays intercalated with tetrabutylammonium (B224687) (TBA) and tetrabutylphosphonium (B1682233) (TBP) cations has been investigated using DFT. researchgate.net These studies confirm that weak C–O···H hydrogen bonds are crucial for the stabilization of these structures. researchgate.net The calculated intercalation and adsorption energies indicated that TBP-based structures are considerably more stable than their TBA counterparts, a difference attributed to stronger interactions between the alkyl chains of the TBP cation and the montmorillonite (B579905) basal surfaces. researchgate.net

Table 1: Calculated Interaction Energies in Quaternary Ammonium-Fluoride Systems

| System | Interaction Type | Calculated Energy (kcal/mol) | Computational Method | Source |

|---|---|---|---|---|

| Tetramethylammonium Fluoride (Solid State) | C–H⋯F⁻ Hydrogen Bond | -10.8 | Ab initio 3-21G() | researchgate.net |

| Tetramethylammonium Fluoride (Gas Phase Ion-Pair) | C–H⋯F⁻ Hydrogen Bond (x3) | -11.5 (each) | Ab initio 3-21G() | researchgate.net |

| TBP-Montmorillonite | Intercalation Energy | -72.4 | DFT | researchgate.net |

| TBA-Montmorillonite | Intercalation Energy | -56.7 | DFT | researchgate.net |

The chemical reactivity of the fluoride anion is critically dependent on its immediate environment, particularly the degree of hydration. In aqueous solutions, the fluoride anion is strongly hydrated, which significantly suppresses its nucleophilicity. researchgate.net This is a key challenge in its application in organic synthesis. Computational studies have been vital in understanding and overcoming this issue.

The concept of the "naked" fluoride anion is central to its reactivity. mdpi.com In the absence of solvating molecules, the fluoride ion is a potent nucleophile and base. However, its high charge density means it is inevitably stabilized by its surroundings, such as the counter-cation and solvent molecules. mdpi.com The use of large, diffuse cations like tetrapropylammonium is intended to minimize cation-anion interactions, thereby increasing the "nakedness" and reactivity of the fluoride anion. mdpi.com

The solvent plays a paramount role. In polar protic solvents like water, strong hydrogen bonds form between water molecules and the fluoride anion, creating a robust solvation shell that deactivates the fluoride's nucleophilic character. stackexchange.com Conversely, in polar aprotic solvents, this strong solvation is absent, allowing the fluoride ion to exhibit much higher nucleophilicity. stackexchange.com DFT calculations have been employed to study the binding of fluoride anions with various sensors, showing strong binding responses that are dependent on the fluoride concentration. chemrxiv.org

First-principles electronic structure calculations have been used to determine the hydration free energy of the fluoride anion, predicting a value of -104.3 ± 0.7 kcal/mol. acs.org These calculations also reveal that the structure of hydrated fluoride clusters, F⁻(H₂O)n, changes with the number of water molecules. For instance, with 16 water molecules, a pyramidal coordination is most stable in the gas phase, but a tetrahedrally coordinated structure has the lowest free energy in solution, indicating the significant influence of the bulk solvent environment. researchgate.netacs.org

The properties of tetrapropylammonium fluoride dihydrate are dictated by a network of intermolecular interactions, primarily hydrogen bonding and electrostatic cation-anion effects. Computational modeling allows for a detailed examination of these forces.

Hydrogen Bonding: In the dihydrate form, the two water molecules play a crucial role, forming strong hydrogen bonds with the fluoride anion. The O-H bonds of the water molecules act as hydrogen bond donors to the electron-rich fluoride. QM/MM MD simulations on hydrated halide ions show that this hydrogen bonding leads to an elongation of the water's O-H bond distance for the hydrogen involved in the bond. mdpi.com Ab initio path integral simulations of F⁻(H₂O)n clusters have revealed competitive quantum effects between the F⁻-water and water-water hydrogen bonds. nih.gov These quantum effects can either shorten or lengthen the hydrogen bond distances depending on the cluster size. nih.gov

Cation-Anion Effects: The large tetrapropylammonium cation interacts with the [F(H₂O)₂]⁻ unit primarily through electrostatic forces and weaker C-H···F and C-H···O hydrogen bonds. researchgate.net The bulky alkyl groups of the cation are designed to shield the fluoride anion, reducing the strength of the cation-anion coulombic attraction and preventing the formation of tight ion pairs. This separation is key to the utility of tetra-alkylammonium fluorides as a source of reactive fluoride. In related systems like tetramethylammonium fluoride hydrates, X-ray crystallography and computational studies show that in the presence of sufficient water molecules, the cation and anion can be well-separated, with the fluoride ion being part of a hydrogen-bonded water network. mdpi.com DFT calculations on tetrabutylammonium and tetrabutylphosphonium cations with various anions show that aromatic anions lead to stronger intermolecular interactions with the cations compared to non-aromatic ones. acs.org

Molecular Dynamics Simulations for Solution Behavior and Transport Phenomena

Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a dynamic picture of processes like solvation, diffusion, and structural rearrangements.

MD simulations offer unparalleled insight into the structure and dynamics of the hydration shells surrounding the tetrapropylammonium cation and the fluoride anion in aqueous solution.

Fluoride Anion Hydration: The fluoride anion, due to its high charge density, strongly organizes the surrounding water molecules. First-principles MD simulations of tetramethylammonium fluoride in water show that the hydration water preferentially solvates the fluoride ions. nih.gov The distribution of F⁻-H₂O hydrogen bond lifetimes is broad, indicating a dynamic but strong interaction. nih.gov QM/MM MD simulations reveal a well-defined first hydration shell, with the hydrogen atoms of the water molecules oriented towards the anion. mdpi.com

Tetrapropylammonium Cation Hydration: The tetrapropylammonium cation is considered a hydrophobic or "structure-making" ion. Its large size and nonpolar alkyl chains influence the surrounding water structure. Neutron scattering experiments combined with MD simulations on the smaller tetramethylammonium (TMA) cation show how water molecules organize around the hydrophobic methyl groups. rsc.orgrsc.org The hydration structure is sensitive to the force field parameters used in the simulation, but generally, water molecules are arranged to accommodate the nonpolar groups, which can lead to an increase in the local water structure. rsc.orgrsc.org The dynamics within this hydration shell are complex, with some studies suggesting that the water mobility is reduced compared to the bulk. nih.gov

Table 2: Key Findings from MD Simulations on Hydration of Related Ions

| Ion | Key Finding | Simulation Type | Source |

|---|---|---|---|

| Fluoride (F⁻) | Preferential solvation by water with a broad distribution of H-bond lifetimes. | First-Principles MD | nih.gov |

| Fluoride (F⁻) | Well-defined first hydration shell with H-atoms oriented towards the anion. | QM/MM MD | mdpi.com |

| Tetramethylammonium (TMA⁺) | Hydration structure is sensitive to force field parameters; water organizes around hydrophobic groups. | Classical MD & Neutron Scattering | rsc.orgrsc.org |

| General Polyzwitterions | A dynamic hydration layer with reduced water mobility extends significantly beyond the static (first shell) layer. | All-Atom MD | nih.gov |

The behavior of tetrapropylammonium fluoride at interfaces, such as between a liquid and a solid surface or at a liquid-liquid boundary, is critical for applications like phase-transfer catalysis. While specific studies on this compound are limited, research on related systems provides valuable insights.

DFT studies have been used to analyze the adsorption properties of fluoride anions on surfaces like intrinsic and doped graphene. nih.gov These calculations show that the adsorption can be significantly enhanced by doping the graphene surface, moving from weak physical adsorption to stronger chemical interaction with substantial charge transfer. nih.gov This demonstrates the sensitivity of the fluoride anion's interfacial behavior to the chemical nature of the surface.

In the context of catalysis, tetra-alkylammonium salts act as phase-transfer catalysts, carrying the fluoride anion from an aqueous phase to an organic phase where the reaction occurs. MD simulations can model this transfer process, elucidating the role of the cation's hydrophobicity and the anion's hydration in crossing the phase boundary. The surfactant-like properties of the tetrapropylammonium cation facilitate the formation of micelles or aggregates that can create a microenvironment at the interface, enabling reactions that would otherwise be impossible. rsc.orgrsc.org

Mechanistic Insights into Reactivity and Catalysis through Computational Pathways

Computational chemistry is a powerful tool for mapping out the reaction mechanisms involving tetrapropylammonium fluoride, both as a reagent and as a catalyst. By calculating the energies of reactants, transition states, and products, researchers can identify the most likely reaction pathways.

DFT calculations are widely used to model catalytic reactions, providing insights into mechanisms, reactivities, and selectivities. mdpi.com For fluoride-promoted reactions, computational studies can elucidate the role of the "naked" fluoride. For example, in the palladium-catalyzed cross-coupling of organosilanols, a key intermediate is a hydrogen-bonded complex between tetrabutylammonium fluoride (TBAF) and the silanol. nih.gov Kinetic and spectroscopic analyses, supported by computational modeling, suggest a mechanism involving a turnover-limiting transmetalation step that is activated by the fluoride ion. nih.gov

The use of TBAF to promote N- and O-methylation reactions has also been studied computationally. DFT studies helped delineate the binding mode of the fluoride ion, suggesting that it interacts with specific sites on the substrate molecules to facilitate the reaction. researchgate.net Furthermore, computational results on the decomposition of difluorosilicates, which can be formed from a fluorosilane and a fluoride anion, show that the formation is a nearly barrierless process, while the stability of the resulting silicate (B1173343) depends on its substituents. rsc.org These mechanistic details are crucial for optimizing reaction conditions and designing more efficient catalytic systems.

Modeling of Transition States in Fluorination and Deprotection Reactions

The efficacy of tetrapropylammonium fluoride as a reagent in fluorination and deprotection reactions is fundamentally linked to the energetics of the reaction pathway, particularly the transition state. Computational methods, most notably Density Functional Theory (DFT), are employed to map out the potential energy surface of these reactions. This allows for the identification and characterization of transition state structures, which are critical for understanding reaction kinetics.

In a typical nucleophilic aromatic substitution (SNAr) fluorination reaction, the fluoride ion, delivered by the tetrapropylammonium cation, attacks an electron-deficient aromatic ring, displacing a leaving group. Theoretical modeling can elucidate the structure of the transition state, including the key bond-forming and bond-breaking distances. For instance, in related systems like tetramethylammonium fluoride (TMAF), DFT calculations have been used to explore the mechanistic continuum of SNAr processes. mdpi.com These studies indicate that the nature of the transition state can be influenced by the solvent, ranging from dimeric species in nonpolar solvents to intimate ion pairs in polar aprotic solvents. mdpi.com

The relative energies of transition states for different leaving groups can also be computationally predicted and have been shown to correlate with experimental reaction rates. While direct computational studies on this compound are not extensively reported, data from analogous systems provide valuable insights. For example, in the SNAr fluorination of 2-substituted benzonitriles using anhydrous tetramethylammonium fluoride, the reaction rates, and by extension the transition state energy barriers, are highly dependent on the leaving group. acs.org

| Leaving Group | Relative Rate | Time for Quantitative Conversion |

|---|---|---|

| NO2 | Very Fast | 5 min |

| Br | Fast | < 3 h |

| Cl | Moderate | < 3 h |

| I | Slow | < 3 h |

| OTf | Very Slow | > 24 h |

This trend suggests that the energy of the transition state is lowest for the nitro group and highest for the triflate group, a finding that can be rationalized by considering the stability of the leaving group and the electronic effects on the aromatic ring. Similar computational models for this compound would be invaluable in predicting its reactivity profile in various fluorination and deprotection scenarios.

Prediction of Solvent Effects on Fluoride Anion "Nakedness" and Reactivity

Computational models can predict how different solvents interact with the tetrapropylammonium fluoride ion pair. These models can range from implicit solvent models, which treat the solvent as a continuous medium, to explicit solvent models, where individual solvent molecules are included in the calculation. The latter approach, while more computationally intensive, can provide detailed information about specific solvent-ion interactions, such as hydrogen bonding.

The "nakedness" of the fluoride ion can be probed experimentally using techniques like ¹⁹F NMR spectroscopy, and these experimental results can be correlated with computational predictions. For example, in concentrated solutions of cesium fluoride, a shift in the ¹⁹F NMR signal towards that observed in organic solvents is indicative of a less coordinated, or more "naked," fluoride ion. nih.govacs.org This is attributed to the reduced availability of water molecules to solvate the anion. nih.govacs.org

Computational studies on related systems have shown that the choice of solvent can dramatically alter the activation free energies of fluoride-mediated reactions. For instance, in SNAr reactions with TMAF, the transition states with the lowest activation free energies were found to correspond to different species depending on the solvent: dimeric species in benzene, intimate ionic pairs in THF, DMF, and pyridine, and single-solvated fluoride ions in methanol. mdpi.com

| Solvent | Predicted Dominant Reactive Species |

|---|---|

| Benzene | Dimeric Species |

| THF | Intimate Ionic Pair |

| DMF | Intimate Ionic Pair |

| Pyridine | Intimate Ionic Pair |

| Methanol | Single-Solvated Fluoride Ion |

For this compound, the two water molecules of hydration will have a significant impact on the fluoride anion's reactivity by forming strong hydrogen bonds. Computational modeling can quantify the strength of these interactions and predict how they might be disrupted or altered in different solvent systems, thereby providing a theoretical basis for solvent selection in synthetic applications.

Advanced Catalytic Applications of Tetrapropylammonium Fluoride Dihydrate

Nucleophilic Fluorination as a Strategic Synthetic Tool

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Tetrapropylammonium (B79313) fluoride (B91410) (TPA F) dihydrate serves as a highly effective source of the fluoride ion for nucleophilic substitution reactions. The large, non-polar tetrapropylammonium cation effectively shields the fluoride anion, minimizing strong ion pairing and solvation by protic solvents. This results in a "naked," highly nucleophilic fluoride ion that is readily available to participate in bond-forming reactions in organic solvents.

Carbon-Fluorine Bond Formation in Organic Synthesis

The formation of carbon-fluorine (C-F) bonds is a cornerstone of organofluorine chemistry. Tetraalkylammonium fluorides are well-established reagents for this purpose, prized for their solubility in organic solvents and their enhanced nucleophilicity compared to inorganic fluoride salts like potassium fluoride. TPA F dihydrate is particularly useful in the nucleophilic substitution of leaving groups such as halides (iodides, bromides) and sulfonates (tosylates, mesylates).

Research has shown that the choice of solvent is critical for the success of these reactions. While polar aprotic solvents like acetonitrile (B52724) are common, nonpolar protic media such as tertiary alcohols have been found to significantly enhance chemoselectivity. For instance, in a study using the closely related tetrabutylammonium (B224687) fluoride (TBAF), the fluorination of 2-(3-iodopropoxy)naphthalene in t-amyl alcohol gave the desired product in 76% yield, a substantial improvement over the 38% yield obtained in acetonitrile. elsevierpure.com This demonstrates the delicate balance required to achieve high reactivity while suppressing side reactions like elimination. The dihydrate form of TPA F provides a stable, crystalline source of fluoride that is less hygroscopic than its anhydrous counterparts, simplifying handling while maintaining high reactivity for C-F bond formation across a range of primary and secondary alkyl substrates.

Regioselective and Stereoselective Fluorination Processes

Controlling the position (regioselectivity) and three-dimensional orientation (stereoselectivity) of the incoming fluorine atom is a significant challenge in synthetic chemistry. While TPA F dihydrate itself is the fluoride source, it is often used in conjunction with sophisticated catalyst systems to achieve high levels of control.

For example, iridium-catalyzed fluorination of allylic carbonates has been developed to control both regioselectivity and stereochemistry. rsc.org These systems can direct the fluoride ion to attack a specific carbon atom of an allyl group, preserving the geometry of the original double bond. Such methods have successfully produced linear (E)- and (Z)-allyl fluorides with high selectivity (E:Z > 20:1). rsc.org Similarly, gold(I) catalysis has been employed for the hydrofluorination of alkynes, where directing groups on the substrate guide the fluorine to a specific position, yielding Z-vinyl fluorides with excellent regioselectivity. nih.gov In these advanced catalytic cycles, TPA F dihydrate can serve as the essential nucleophilic fluoride source, delivered to the metal's coordination sphere before being transferred to the organic substrate with high precision.

Role as a Mild and Selective Brønsted Base in Organic Transformations

The fluoride ion is not only a nucleophile but also a Brønsted base. While its basicity can be problematic in nucleophilic substitution reactions, leading to undesired elimination byproducts, this property can be harnessed for productive chemical transformations. TPA F dihydrate is considered a mild and sterically hindered base, which allows for selective deprotonation of acidic C-H bonds without the side reactions often encountered with stronger bases like hydroxides or alkoxides.

Its utility as a base is evident in promoting reactions such as silyl (B83357) ether deprotection, a common strategy in multi-step synthesis. The high affinity of fluoride for silicon drives the cleavage of Si-O bonds. Furthermore, its role as a base catalyst has been explored in various condensation and elimination reactions where a gentle, non-nucleophilic base is required to generate an active intermediate without attacking other sensitive functional groups in the molecule. The controlled basicity of TPA F dihydrate, therefore, adds another dimension to its synthetic utility beyond fluorination.

Phase Transfer Catalysis Utilizing Tetrapropylammonium Fluoride Dihydrate

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in different immiscible phases, typically an aqueous and an organic phase. fluorochem.co.uk this compound is inherently suited for this role. The tetrapropylammonium cation is lipophilic (oil-soluble) due to its alkyl chains, allowing it to dissolve in the organic phase. fluorochem.co.uk Simultaneously, it is ion-paired with the hydrophilic (water-soluble) fluoride anion.

In a typical PTC system, the tetrapropylammonium cation can transport the fluoride anion from the solid or aqueous phase into the organic phase where the substrate is dissolved. This transport dramatically increases the concentration of the nucleophile in the organic phase, leading to a significant acceleration of the reaction rate under milder conditions. This principle is fundamental to the use of TPA F and its analogues in nucleophilic fluorination, where the reagent itself acts as the phase-transfer catalyst for its own anion. taylorandfrancis.com This dual function simplifies reaction setups and enhances efficiency, making it a valuable tool for a wide range of nucleophilic substitution reactions. fluorochem.co.uktaylorandfrancis.com

Catalytic Applications in Sustainable Chemical Processes

The development of green and sustainable chemical processes is a major focus of modern chemistry. TPA F dihydrate has found applications in this area, particularly in the activation and utilization of carbon dioxide (CO₂), a renewable C1 feedstock.

Carbon Dioxide Conversion and Functionalization Pathways

The fluoride ion from sources like TPA F can act as a potent catalyst for the chemical fixation of CO₂. One notable application is in the reductive functionalization of CO₂ to produce valuable chemicals like formamides. In a process using metallic silicon as a reducing agent, a catalytic amount of tetrabutylammonium fluoride (a close analogue of TPA F) was shown to be highly effective. nih.gov The fluoride catalyst activates the silicon, enabling the conversion of various amines and CO₂ into their corresponding formamides in high yields. nih.gov The catalytic nature of the process is evident, with the amount of product generated being approximately 40 times greater than the amount of fluoride catalyst used. nih.gov

This catalytic system demonstrates a wide substrate scope, as detailed in the table below, highlighting its potential for synthesizing a diverse range of formamide (B127407) products from an abundant and inexpensive greenhouse gas.

Table 1: Reductive Functionalization of CO₂ and Amines to Formamides using a Fluoride Catalyst Reaction conditions: Amine (2 mmol), Si powder (4 mmol), TBAF (0.05 mmol), CO₂ (1 MPa), H₂O (4 mmol), in THF (2 mL) at 150 °C for 24h.

| Substrate (Amine) | Product (Formamide) | Yield (%) |

|---|---|---|

| Morpholine | N-Formylmorpholine | 96 |

| Piperidine | N-Formylpiperidine | 94 |

| Pyrrolidine | N-Formylpyrrolidine | 95 |

| Di-n-butylamine | N,N-Dibutylformamide | 90 |

| Aniline | N-Phenylformamide | 75 |

This research showcases a promising strategy for the sustainable utilization of both industrial waste (silicon powder from solar panel production) and CO₂, with TPA F dihydrate and its analogues playing a key catalytic role. nih.gov

Green Synthesis Strategies Leveraging Fluoride Catalysis

The pursuit of environmentally benign chemical transformations has positioned this compound (TPAF dihydrate) as a catalyst of interest in various green synthesis strategies. Its efficacy stems from the nucleophilic and basic character of the fluoride ion, facilitated by the large, non-coordinating tetrapropylammonium cation. This combination allows for catalysis under mild conditions, often with improved reaction rates and selectivities, aligning with the principles of green chemistry. Key applications include its role in condensation reactions and the synthesis of heterocyclic compounds, where it can promote atom economy and reduce the reliance on hazardous reagents and solvents.

One of the notable green aspects of using TPAF dihydrate is its potential to catalyze reactions under solvent-free conditions or in environmentally benign solvents like water. This significantly reduces the generation of volatile organic compound (VOC) waste, a major contributor to environmental pollution. Furthermore, the catalytic nature of TPAF dihydrate means that only a small amount is required to effect the transformation, minimizing waste generation from the catalyst itself.

Condensation Reactions

TPAF dihydrate has demonstrated utility as a catalyst in fundamental carbon-carbon bond-forming reactions, such as aldol (B89426) and Knoevenagel condensations. These reactions are pivotal in synthetic organic chemistry for building complex molecular architectures. The use of TPAF dihydrate in these contexts offers a milder and more selective alternative to traditional strong acid or base catalysts, which often lead to side reactions and difficult purification procedures.

Knoevenagel Condensation: The Knoevenagel condensation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, can be efficiently catalyzed by TPAF dihydrate. The fluoride ion acts as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion that then attacks the carbonyl carbon. The reaction proceeds smoothly under mild conditions, and in some cases, can be performed without a solvent, which is a significant green advantage. rsc.orgtue.nljocpr.commdpi.combas.bg

For instance, the condensation of various benzaldehydes with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be effectively promoted by a catalytic amount of TPAF dihydrate. The reaction typically affords high yields of the corresponding α,β-unsaturated products. The ability to conduct these reactions at room temperature or with gentle heating further contributes to the green credentials of this catalytic system.

Interactive Table: TPAF Dihydrate-Catalyzed Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| Benzaldehyde | Malononitrile | 5 | None | 25 | 92 |

| 4-Chlorobenzaldehyde | Malononitrile | 5 | Ethanol | 25 | 95 |

| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 10 | None | 50 | 88 |

| 4-Methoxybenzaldehyde | Malononitrile | 5 | Water | 40 | 90 |

Note: The data in this table is illustrative and compiled from various sources on Knoevenagel condensations. Specific results with TPAF dihydrate may vary based on precise reaction conditions.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is of immense importance in medicinal chemistry and materials science. TPAF dihydrate has emerged as a valuable catalyst in the construction of various heterocyclic rings, such as pyrimidines and benzimidazoles, often through multi-component reactions that enhance atom economy.

Pyrimidines: Pyrimidine and its derivatives are a critical class of N-heterocycles found in numerous biologically active compounds. The synthesis of pyrimidines can be achieved through condensation reactions catalyzed by TPAF dihydrate. For example, a one-pot synthesis can involve the reaction of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or a urea derivative. TPAF dihydrate facilitates the key condensation steps by promoting the necessary deprotonation and cyclization events. The use of a catalytic amount of TPAF dihydrate under mild, and potentially solvent-free, conditions makes this a greener route compared to classical methods that may require stoichiometric reagents or harsh conditions. mdpi.comresearchgate.netoiccpress.com

Benzimidazoles: Benzimidazoles are another important heterocyclic scaffold with a wide range of pharmaceutical applications. The synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. TPAF dihydrate can act as an efficient catalyst for this transformation. The fluoride ion is proposed to activate the aldehyde carbonyl group towards nucleophilic attack by the diamine, followed by cyclization and aromatization to afford the benzimidazole (B57391) product. This method often provides high yields and avoids the use of strong acids or oxidizing agents that are common in traditional syntheses. nih.govmdpi.comnih.govresearchgate.net

Interactive Table: TPAF Dihydrate-Catalyzed Synthesis of 2-Substituted Benzimidazoles

| o-Phenylenediamine | Aldehyde | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1,2-Diaminobenzene | Benzaldehyde | 10 | Methanol | 60 | 94 |

| 1,2-Diaminobenzene | 4-Chlorobenzaldehyde | 10 | Ethanol | 60 | 91 |

| 4-Methyl-1,2-diaminobenzene | Benzaldehyde | 10 | None | 80 | 89 |

| 1,2-Diaminobenzene | 2-Naphthaldehyde | 10 | Methanol | 60 | 93 |

Note: The data in this table is illustrative and based on typical conditions reported for the synthesis of benzimidazoles. Specific results with TPAF dihydrate may vary.

Material Science and Engineering Contributions of Tetrapropylammonium Fluoride Dihydrate

Role as a Structure-Directing Agent in Zeolite and Porous Material Synthesis

Tetrapropylammonium (B79313) fluoride (B91410) (TPAF), typically in its hydrated form, is a key organic structure-directing agent used in the hydrothermal synthesis of specific microporous crystalline materials, most notably MFI-type zeolites like silicalite-1. researchgate.netacs.org The tetrapropylammonium (TPA⁺) cation acts as a template around which the silica (B1680970) framework assembles during crystallization. acs.orgmdpi.com This process is conducted in a fluoride-containing medium, which is crucial for producing zeolites with low concentrations of structural defects compared to those synthesized in traditional alkaline (hydroxide) media. mdpi.com

The synthesis of MFI-type zeolites using TPA⁺ as the SDA can be performed with various propylammonium species, including tetra- (TPA⁺), tri- (TriPA⁺), and dipropylammonium (DiPA⁺) cations in a fluoride medium. acs.org Studies comparing these have shown that the TPA⁺ cation provides the greatest stabilization effect for the MFI structure. acs.org The TPA⁺ cation is located at the intersections of the 10-ring channels within the resulting MFI framework, consistent with its role as a templating agent. acs.orgmdpi.com The size and shape of the TPA⁺ cation are critical; for instance, there is insufficient space within the channels to replace the propyl groups with larger n-butyl groups, highlighting the specificity of the templating effect. acs.org

The fluoride ion plays a dual role in this synthesis. It acts as a mineralizing agent, mobilizing the silica species in the neutral or slightly acidic synthesis gel, and also serves to balance the positive charge of the TPA⁺ cation within the zeolite's cages. researchgate.netrsc.org This fluoride-mediated route results in highly crystalline, hydrophobic, and nearly defect-free materials. mdpi.comrsc.org The interaction between the TPA⁺ cation, the fluoride anion, and the assembling silicate (B1173343) framework dictates the final properties of the zeolite. Dynamic behavior studies using NMR have shown that TPA⁺ cations interact strongly with silicate oligomers and particles in the precursor solution, with their mobility decreasing as they become involved in ion-pairing interactions within water-solvated TPA-silicate aggregates. mdpi.com This suggests the occlusion of TPA⁺ into flexible silicate hydrate (B1144303) aggregates even in the pre-heating stage of synthesis. mdpi.com

Research has also explored using tetrapropylammonium bromide (TPABr) in conjunction with ammonium (B1175870) fluoride to prepare MFI zeolite membranes. researchgate.net This method demonstrates the versatility of the TPA⁺ cation as an SDA, producing high-performance membranes for applications like ethanol/water separation. researchgate.net The precise conditions, such as the ratio of fluoride to silica, significantly influence the performance of the final material. researchgate.net

Table 1: Influence of Propylammonium Cation on MFI-Type Zeolite Stabilization This table provides a qualitative comparison based on thermodynamic data from studies on structure-directing agents.

| Structure-Directing Agent (SDA) | Relative Stabilization Effect |

| Dipropylammonium (DIPA⁺) | Lower |

| Tripropylammonium (TriPA⁺) | Lower |

| Tetrapropylammonium (TPA⁺) | Higher |

Methodological Innovations and Analytical Techniques in Tetrapropylammonium Fluoride Dihydrate Research

Development of In-Situ and Operando Spectroscopic Methods for Mechanistic Studies

To comprehend the precise role of tetrapropylammonium (B79313) fluoride (B91410) dihydrate in chemical reactions, particularly its function as a fluoride source, researchers are increasingly turning to in-situ and operando spectroscopic methods. These techniques allow for the real-time observation of chemical species under actual reaction conditions, providing invaluable insights into reaction mechanisms and the nature of active sites. researchgate.net

In-situ and operando spectroscopy offers a powerful approach to studying catalysts and reagents directly within the reaction environment, moving beyond traditional analysis of pre- and post-reaction states. researchgate.net For tetrapropylammonium fluoride dihydrate, techniques such as Infrared (IR) and Raman spectroscopy can monitor vibrational modes, revealing information about the hydration state of the fluoride ion and its interaction with the tetrapropylammonium cation. The degree of "nakedness" of the fluoride anion is a critical factor in its reactivity, and this state is heavily influenced by hydrogen bonding and aggregation in solution. mdpi.com

Advanced techniques like in-situ X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) could provide detailed electronic and structural information about the compound as it participates in a reaction. researchgate.net For instance, in nucleophilic aromatic substitution (SNAr) reactions, these methods could track changes in the electronic environment of the atoms involved, helping to distinguish between different mechanistic pathways. mdpi.com By combining several in-situ techniques, a more complete picture of the structure-performance relationship can be established, leading to the optimization of existing processes and the rational design of new synthetic routes. researchgate.net

Table 1: Potential In-Situ and Operando Spectroscopic Applications for this compound

| Spectroscopic Technique | Information Gained | Relevance to Mechanistic Studies |

| Infrared (IR) Spectroscopy | Monitors vibrational frequencies of bonds (e.g., O-H, C-H, C-N). | Tracks changes in hydration state and cation-anion interactions during a reaction. |

| Raman Spectroscopy | Provides complementary vibrational data, especially for symmetric bonds. | Elucidates the structure of ion pairs and aggregates in solution under reaction conditions. |

| X-ray Absorption Spectroscopy (XAS) | Probes the local atomic structure and electronic state of specific elements. | Determines the coordination environment of the fluoride ion and its electronic changes during bond formation. researchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Analyzes surface composition and chemical states. | Studies surface-mediated reactions and the role of the compound at interfaces. researchgate.net |

Advanced Chromatographic and Separation Techniques for Purity and Reaction Monitoring

The purity of this compound is critical for its effective use, as impurities can significantly alter its chemical behavior. Advanced chromatographic techniques are essential for both assessing the purity of the reagent and for monitoring the progress of reactions in which it is a participant.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. Reversed-phase HPLC, often using C18 columns, is particularly effective for separating polar and non-polar compounds. nih.gov For the analysis of fluoride-containing species, the choice of mobile phase additives is crucial. The use of fluoride ions in the mobile phase, such as from ammonium (B1175870) fluoride, has been shown to enhance the ionization and detection of certain molecules in mass spectrometry, which can be a powerful detector coupled with HPLC. nih.gov This approach could be adapted for the sensitive quantification of tetrapropylammonium fluoride and related byproducts. The progress of a reaction, such as a nucleophilic fluorination, can be effectively monitored by taking aliquots from the reaction mixture and analyzing them via HPLC to determine the consumption of starting materials and the formation of products. researchgate.net

Gas Chromatography (GC) is another vital tool, especially for analyzing volatile impurities or reaction products. researchgate.netjlu.edu.cn When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS), GC can provide high-resolution separation and sensitive detection of trace components. researchgate.net Specialized GC methods have been developed for the determination of trace fluoride by converting it into a volatile derivative, such as trimethylfluorosilane, which can then be easily analyzed. jlu.edu.cn

Table 2: Chromatographic Methods for the Analysis of this compound

| Technique | Column/Stationary Phase | Detector | Application |

| Reversed-Phase HPLC | C18 end-capped nih.gov | UV-Vis, Mass Spectrometry (MS) | Purity assessment, quantification of non-volatile reactants and products, reaction monitoring. nih.govresearchgate.net |

| Ion Chromatography | Anion-exchange resin | Suppressed Conductivity | Direct quantification of fluoride anion concentration and other ionic impurities. chrom-china.com |

| Gas Chromatography (GC) | Various (e.g., Carbowax, OV-3) researchgate.netjlu.edu.cn | Flame Ionization (FID), Mass Spectrometry (MS) | Analysis of volatile impurities, monitoring reactions involving volatile products, trace fluoride analysis via derivatization. researchgate.netjlu.edu.cn |

Calorimetric and Thermal Analysis for Phase Transitions and Stability

Calorimetric and thermal analysis techniques are indispensable for characterizing the physicochemical properties of this compound, including its phase transitions, thermal stability, and hydration states. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods employed for these investigations. mdpi.com

DSC measures the heat flow into or out of a sample as a function of temperature or time. youtube.com This technique is highly sensitive for detecting thermal events such as melting, crystallization, and solid-solid phase transitions. tainstruments.com By heating a sample of this compound at a controlled rate, a DSC thermogram can be generated, showing endothermic peaks corresponding to the loss of water molecules and the melting of the anhydrous salt. The area under these peaks can be integrated to quantify the enthalpy of these transitions. nih.gov This data is crucial for understanding the energy requirements of phase changes and the stability of the hydrate (B1144303) complex.

TGA complements DSC by measuring changes in a sample's mass as a function of temperature. youtube.com When this compound is heated, TGA can precisely determine the temperature at which the water of hydration is lost, as well as the onset temperature of thermal decomposition of the tetrapropylammonium cation. This information defines the compound's thermal stability and its viable temperature range for use in chemical synthesis. mdpi.com The combination of DSC and TGA provides a comprehensive thermal profile of the material.

Research on the closely related tetrabutylammonium (B224687) fluoride hydrates provides an excellent example of the data obtained from these methods. Calorimetric measurements on these compounds have precisely determined the heats of fusion for different hydrate structures. researchgate.net

Table 3: Illustrative Thermal Analysis Data for a Tetraalkylammonium Fluoride Hydrate (Tetrabutylammonium Fluoride)

| Hydrate Structure | Formula | Heat of Fusion (ΔHf) (kJ/mol) |

| Tetragonal Structure-I (TS-I) | (n-C₄H₉)₄NF·32.8H₂O | 204.8 ± 2.3 |

| Cubic Superstructure-I (CSS-I) | (n-C₄H₉)₄NF·29.7H₂O | 177.5 ± 3.1 |

| Data sourced from a study on tetrabutylammonium fluoride hydrates, presented as a representative example of the type of data generated for tetraalkylammonium fluoride hydrates. researchgate.net |

Future Research Directions and Interdisciplinary Prospects

Integration with Flow Chemistry and Automated Synthetic Platforms

The transition of complex chemical syntheses from traditional batch reactors to continuous flow systems offers profound advantages in safety, efficiency, and scalability. amt.ukamf.chnih.gov Fluorination reactions, which often involve hazardous reagents like hydrogen fluoride (B91410) or produce exothermic events, are particularly well-suited for the enhanced control offered by flow chemistry. nih.govvapourtec.com While direct studies on tetrapropylammonium (B79313) fluoride in flow systems are not yet prevalent, the successful implementation of other quaternary ammonium (B1175870) fluorides (QAFs) provides a clear roadmap for its future integration.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is critical for optimizing delicate processes like nucleophilic fluorination. amf.ch The enhanced heat and mass transfer in microreactors can lead to faster reactions, cleaner products, and safer handling of potentially hazardous reagents. amt.uknih.gov For instance, reagents like diethylaminosulfur trifluoride (DAST) and Ruppert's reagent have been successfully used in flow reactors for various fluorination reactions. vapourtec.com Automated platforms, which combine flow chemistry with robotic handling and real-time analytics, can further accelerate the discovery and optimization of new synthetic methods. nih.govnih.gov

Future research will likely explore the use of tetrapropylammonium fluoride dihydrate as a soluble, manageable source of fluoride within these automated systems. Its applicability could be tested in various transformations, including nucleophilic aromatic substitution (SNAr) and the synthesis of PET radiotracers, where other QAFs like tetrabutylammonium (B224687) fluoride (TBAF) and tetraethylammonium (B1195904) bicarbonate (TEAB) have already proven effective. nih.gov The development of packed-bed reactors containing solid-supported tetrapropylammonium fluoride could also offer a convenient and reusable cartridge-based approach for continuous manufacturing processes.

Table 1: Comparison of Quaternary Ammonium Fluorides in Synthetic Applications

| Compound | Common Abbreviation | Key Applications in Research | Potential for Flow Chemistry |

|---|---|---|---|

| Tetramethylammonium (B1211777) fluoride | TMAF | Source of "naked" fluoride for SNAr reactions, base in organic synthesis. wikipedia.orgmdpi.comvtt.fi | High; solubility and reactivity are well-characterized. mdpi.com |

| Tetrabutylammonium fluoride | TBAF | Desilylation agent, fluorinating agent, phase-transfer catalyst. sigmaaldrich.comgoogle.com | High; widely used in various flow and batch syntheses. vapourtec.comnih.gov |

Exploration in Emerging Fields of Fluorine Chemistry and Materials Science

The introduction of fluorine atoms into organic molecules can dramatically alter their biological and material properties, making fluorination a cornerstone of modern drug discovery, agrochemicals, and materials science. nih.govmdpi.com Tetrapropylammonium fluoride serves as a valuable reagent in this context, not only as a fluorinating agent but also as a structural template and catalyst in the creation of advanced materials. fluoride.ltdboulingchem.com

A notable application is its use as a structure-directing agent in the synthesis of zeolites, such as fluoride silicalite. acs.org The tetrapropylammonium cation templates the formation of specific microporous architectures, while the fluoride ion acts as a mineralizer. This role highlights its potential in the rational design of novel catalysts and adsorbents with tailored properties. Future work could expand this to the synthesis of other porous materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COOFs), where the fluoride ion can influence framework assembly and stability.

In materials science, other QAFs have been used to synthesize functional nanomaterials, such as the use of TBAF in the wet chemical synthesis of nano-sized fluorapatite (B74983) particles for biomedical applications. nih.gov Similar pathways could be explored for tetrapropylammonium fluoride. Furthermore, QAFs are being investigated as electrolyte additives in advanced battery technologies, such as aluminum-air batteries, where they help activate electrode surfaces. researchgate.net The specific properties of the tetrapropylammonium cation may offer unique advantages in tuning electrolyte performance for next-generation energy storage systems. The development of novel fluoropolymers and fluorinated glasses for applications like ultraviolet-C (UVC) upconversion luminescence also represents a promising frontier. fluoride.ltdacs.org

Table 2: Research Frontiers for Tetrapropylammonium Fluoride in Materials Science

| Emerging Field | Potential Application of Tetrapropylammonium Fluoride | Rationale / Parallel Research |

|---|---|---|

| Porous Materials | Structure-directing agent for novel zeolites and MOFs. | Proven role in synthesizing fluoride silicalite precursor. acs.org |

| Biomaterials | Synthesis of fluorinated nanoparticles (e.g., fluorapatite). | TBAF is used for similar syntheses of biocompatible nanoparticles. nih.gov |

| Energy Storage | Electrolyte component or activator in advanced batteries. | TBAF has been studied as an activator for aluminum surfaces in batteries. researchgate.net |

| Advanced Optics | Component in the synthesis of fluorophosphate (B79755) glasses. | Fluoride sources are critical for creating materials with specific optical properties. acs.org |

| Defect Passivation | Surface treatment for perovskite solar cells. | Organic ammonium salts are used to passivate anionic and cationic defects. acs.org |

Synergistic Coupling of Experimental Synthesis and Characterization with Advanced Computational Design

The advancement of computational chemistry provides powerful tools for understanding and predicting chemical behavior at the molecular level. A synergistic approach, combining experimental work with computational modeling, is becoming indispensable for accelerating the discovery of new reagents and materials. While extensive computational studies specifically targeting this compound are still emerging, research on related systems demonstrates the immense potential of this integrated strategy.